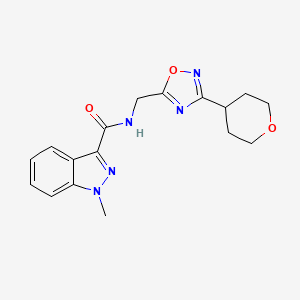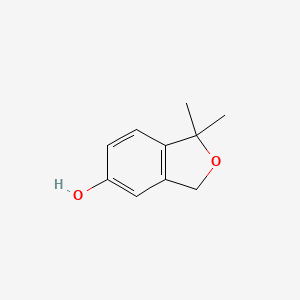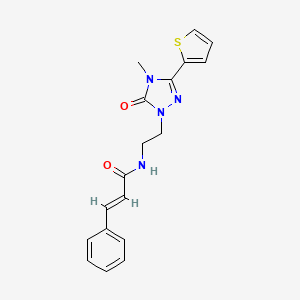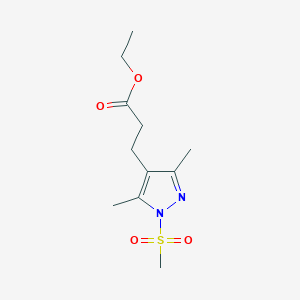![molecular formula C21H23N5O2 B2486076 [1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl][4-(3-methoxyphenyl)piperazin-1-yl]methanon CAS No. 1326860-96-1](/img/structure/B2486076.png)
[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl][4-(3-methoxyphenyl)piperazin-1-yl]methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "[4-(3-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone" involves multi-step protocols that yield the final product through reactions involving key functional groups. For instance, Nagaraj et al. (2018) discuss the synthesis of novel triazole analogues from triazole and arylpiperazine components, showcasing the complex synthetic routes employed in creating such compounds (Nagaraj, Srinivas, & Rao, 2018).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic methods. For example, the structure is often confirmed by HRMS, IR, 1H, and 13C NMR experiments, providing detailed insights into the molecular framework and confirming the successful synthesis of the desired compound (Wujec & Typek, 2023).
Chemical Reactions and Properties
Compounds of this class participate in a variety of chemical reactions, demonstrating their reactivity and interaction potential with biological targets. For example, Prinz et al. (2017) describe the antiproliferative properties of phenylpiperazine derivatives, highlighting their ability to inhibit tubulin polymerization and induce cell cycle arrest, which points to specific chemical interactions at the molecular level (Prinz et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in biological systems. While specific data on "[4-(3-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone" are not provided, studies like those by Sañudo et al. (2006) on similar triazine derivatives give insights into how structural variations affect physical properties (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are crucial for the application of these compounds in medicinal chemistry. For instance, Manasa et al. (2020) explore the cytotoxic activity of triazole conjugates, demonstrating their potential to induce apoptosis in cancer cells, which is a significant aspect of their chemical behavior (Manasa et al., 2020).
Wissenschaftliche Forschungsanwendungen
- Piperazine, wie unsere Verbindung, sind in der Arzneimittelentwicklung aufgrund ihrer pharmakologischen Eigenschaften unerlässlich. Das Vorhandensein von Stickstoffatomen im Piperazinring erhöht die Wasserlöslichkeit und Bioverfügbarkeit und macht sie zu wertvollen Gerüsten für die Gestaltung therapeutischer Wirkstoffe .
- Forscher können das Potenzial dieser Verbindung als Leitstruktur für neuartige Medikamente erforschen, die auf bestimmte Krankheiten abzielen. Ihre einzigartigen chemischen Merkmale können zur Entwicklung von Antiproliferationsmitteln gegen verschiedene Tumoren beitragen .
- Die Verbindung wurde synthetisiert und mit spektroskopischen Techniken (XRD, FT-IR, FT-Ra und NMR) charakterisiert. Theoretische Berechnungen (DFT-Methode) bestätigen experimentelle Ergebnisse und liefern Einblicke in ihre geometrischen Parameter und spektroskopischen Daten .
- Die Untersuchung von elektronischen Eigenschaften (MEP, Fukuki-Funktionen, Ladungsanalysen), nichtlinearem optischem Verhalten und thermodynamischen Eigenschaften (Wärmekapazität, Entropie, Enthalpieänderung, Gibbs-freie Energie) gibt Aufschluss über ihr Verhalten .
- Die Verbindung zeigt hervorragende nichtlineare optische Eigenschaften, mit einem Wert für die erste Hyperpolarisierbarkeit, der deutlich höher ist als der von Harnstoff (zum Vergleich verwendet). Diese Eigenschaft macht sie vielversprechend für optische Anwendungen .
- Molekuläre Docking-Studien unterstützen die experimentellen Ergebnisse und helfen, die Wechselwirkungen mit biologischen Zielen zu verstehen .
- Weitere strukturelle Charakterisierung mit fortschrittlichen Techniken (z. B. HRMS, NMR) kann unser Verständnis ihrer Eigenschaften verbessern .
- Verwandte Piperazinanaloga wurden auf ihre Affinität und Selektivität gegenüber bestimmten Rezeptoren untersucht. Diese Verbindung könnte als potenzieller PET-Radioligand für bildgebende Studien untersucht werden .
Arzneimittelforschung und pharmazeutische Chemie
Berechnung Chemie und Theoretische Studien
Nichtlineare optische Eigenschaften
Antibakterielle Aktivität und molekulares Docking
Chemische Synthese und Charakterisierung
Entwicklung von PET-Radioliganden
Zusammenfassend lässt sich sagen, dass die vielseitigen Eigenschaften dieser Verbindung sie zu einem faszinierenden Thema für die wissenschaftliche Erforschung machen, das die Bereiche Arzneimittelforschung, Rechenstudien, optische Anwendungen und antimikrobielle Forschung umfasst. Forscher können ihre Möglichkeiten in verschiedenen Bereichen weiter untersuchen. 🌟
Wirkmechanismus
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are often associated with a wide range of pharmacological properties . They are considered to be the core of different therapeutic drug designs .
Mode of Action
It is known that piperazine derivatives can inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .
Biochemical Pathways
It is known that piperazines can inhibit microtubule synthesis by a unique mechanism, inhibit cell cycle progression, and inhibit angiogenesis, which is critical to a tumor cell’s ability to grow and metastasize .
Pharmacokinetics
Nitrogen regions in the structures of drug-like molecules, such as this compound, increase their solubility in water and have an important effect on bioavailability .
Result of Action
It is known that piperazine derivatives can have antimicrobial activity .
Action Environment
It is known that the change in the values of calculated thermodynamic properties depending on the temperature change shows that the thermodynamic system of the structure changed .
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-[1-(4-methylphenyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-16-6-8-17(9-7-16)26-15-20(22-23-26)21(27)25-12-10-24(11-13-25)18-4-3-5-19(14-18)28-2/h3-9,14-15H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBMWZHKMUGBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one](/img/structure/B2485997.png)
![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2485998.png)



![2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2486005.png)

![4-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2486008.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B2486010.png)


